molecular formula C17H16O2 B15472097 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- CAS No. 52182-26-0

2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-

Cat. No.: B15472097
CAS No.: 52182-26-0
M. Wt: 252.31 g/mol
InChI Key: NHORRVWNYQDPID-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)- is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-methoxyphenyl group (ring A) and a 4-methylphenyl group (ring B). Chalcones are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are influenced by substituent patterns on the aromatic rings . The methoxy group at the meta position of ring A and the methyl group at the para position of ring B distinguish this compound from other chalcones, making its electronic and steric properties unique.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORRVWNYQDPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387084
Record name 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52182-26-0
Record name 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-, also known as (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, is a compound with notable biological activities. This article aims to explore its pharmacological effects, synthesis methods, and potential applications in various fields such as pharmaceuticals and cosmetics.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 41564-65-2
  • Melting Point : 130 °C

Anticancer Properties

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has been evaluated for its ability to inhibit microtubule assembly, a critical process for cancer cell division. At a concentration of 20.0 μM, it showed significant inhibition rates (40.76–52.03%) in microtubule-destabilizing assays, suggesting its potential as an anticancer agent targeting breast cancer cells (MDA-MB-231) .

Apoptosis Induction

In vitro studies indicated that this compound can induce apoptosis in cancer cells. Specifically, at a concentration of 1.0 μM, it caused morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity by 1.33–1.57 times at 10.0 μM . This suggests that the compound may trigger programmed cell death mechanisms in tumor cells.

Antioxidant Activity

The antioxidant properties of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one have been highlighted in research focusing on its ability to scavenge reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases due to its biological activity . Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Cosmetic Industry

In cosmetics, it is utilized for its antioxidant and anti-inflammatory effects, contributing to improved skin health and appearance. Its incorporation into skincare products aims to harness these beneficial properties for consumer products .

Material Science

Research has also explored the use of this compound in the development of organic light-emitting diodes (OLEDs), indicating its versatility beyond biological applications .

Table: Summary of Biological Activities

Activity Effect Concentration Reference
Microtubule Inhibition40.76–52.03% inhibition20.0 μM
Apoptosis InductionEnhanced caspase-3 activity (1.33–1.57 times)10.0 μM
Antioxidant ActivityScavenging ROSVarious

Case Studies

  • Microtubule Destabilization Study : A study conducted on various chalcone derivatives including (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one highlighted its role in disrupting microtubule dynamics, which is essential for cancer cell proliferation .
  • Apoptosis in Breast Cancer Cells : In vitro experiments showed that treatment with this compound resulted in significant morphological changes indicative of apoptosis in breast cancer cell lines, alongside increased caspase activity .

Comparison with Similar Compounds

Table 1: Inhibitory Activity (IC₅₀) of Selected Chalcones

Compound Name Substituents (Ring A / Ring B) IC₅₀ (μM) Reference
Cardamonin 2,4-OH (A); no substitution (B) 4.35
2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone] 4-Br, 2-OH, 5-I (A); 4-F (B) 4.70
2h [(E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone] 4-Cl, 2-OH, 5-I (A); 4-OCH₃ (B) 13.82
2p [(E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one] 4-OCH₃, 2-OH, 5-I (A); 4-OCH₃ (B) 70.79
Target Compound 3-OCH₃ (A); 4-CH₃ (B) N/A
  • Electronegativity Trends : Electron-withdrawing groups (e.g., Br, F) enhance activity, as seen in 2j (IC₅₀ = 4.70 μM), whereas electron-donating groups (e.g., OCH₃, CH₃) reduce potency . The target compound’s 3-OCH₃ and 4-CH₃ substituents are both electron-donating, suggesting lower bioactivity compared to halide-substituted analogs.
  • Positional Effects : Substitutions at the para position of ring B (e.g., 4-F in 2j vs. 4-OCH₃ in 2p) significantly impact activity. The target’s 4-CH₃ group may similarly reduce potency compared to 4-F analogs .

Structural and Functional Comparisons

Benzimidazole-Chalcone Hybrids

Compound 20b [(2E)-1-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2-propen-1-one] shares the 4-methylphenyl group (ring B) with the target compound but replaces ring A with a benzimidazole-pyrrolidine moiety. While biological data for 20b are unavailable, its structural complexity may enhance receptor binding compared to simpler chalcones .

Dibenzoylmethane Analogs

DBM2 [1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione] is a dibenzoylmethane with a 4-methylphenyl group. Unlike chalcones, dibenzoylmethanes lack the α,β-unsaturated ketone, which is critical for chalcones’ reactivity and bioactivity. This structural difference likely results in distinct pharmacological profiles .

Photophysical and Crystallographic Properties

  • Photostability : Chalcones with electron-donating groups (e.g., OCH₃) exhibit reduced photostability compared to those with electron-withdrawing groups. The target compound’s 3-OCH₃ group may render it less stable under UV exposure compared to nitro- or halogen-substituted derivatives .
  • Crystallography: The structurally related 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one () crystallizes in the monoclinic system, with hydrogen bonding involving the hydroxyl group. The target compound’s lack of a hydroxyl group may alter its crystal packing and solubility .

Preparation Methods

Base-Catalyzed Aldol Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing chalcones. This reaction involves the base-catalyzed aldol condensation between an acetophenone derivative and a benzaldehyde derivative. For 1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, the protocol typically utilizes 3-methoxyacetophenone and 4-methylbenzaldehyde under alkaline conditions.

Procedure :

  • Reactants : Equimolar quantities of 3-methoxyacetophenone (1.22–2.08 mmol) and 4-methylbenzaldehyde (1.2 equiv.) are dissolved in ethanol (5 mL).
  • Catalyst : A 20% (m/v) sodium hydroxide solution in ethanol (10 mL) is added dropwise.
  • Reaction Conditions : The mixture is stirred at 20°C for 48 hours, followed by neutralization with 5% HCl to pH ~7.
  • Workup : Extraction with ethyl acetate (3 × 30 mL), drying over Na₂SO₄, and purification via column chromatography (hexane/EtOAc) yield the product in 99% purity .

Mechanistic Insights :
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate ion that attacks the aldehyde’s carbonyl carbon. Subsequent elimination of water generates the α,β-unsaturated ketone. Steric and electronic effects of the methoxy and methyl groups influence reaction kinetics, with electron-donating substituents on the aryl rings accelerating the reaction.

Microwave-Assisted Synthesis: Enhancing Efficiency

Optimization via Dielectric Heating

Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid and uniform heating. A comparative study demonstrated that microwave-assisted synthesis achieves 95–98% yields within 10–15 minutes , contrasted with conventional methods requiring 48 hours .

Protocol :

  • Reactants : 3-Methoxyacetophenone (1.0 mmol) and 4-methylbenzaldehyde (1.2 mmol) are mixed in ethanol (5 mL).
  • Catalyst : Aqueous NaOH (40%) is added (2 mL).
  • Irradiation : The mixture is subjected to microwave irradiation (300 W, 80°C) for 15 minutes.
  • Isolation : Post-reaction neutralization and extraction yield the chalcone with minimal byproducts.

Advantages :

  • Energy Efficiency : Microwave methods reduce energy consumption by 70% compared to conventional heating.
  • Scalability : Demonstrated efficacy in batch sizes up to 50 mmol without yield reduction.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Recent advances emphasize solvent-free conditions to minimize waste. Ball-milling techniques using solid NaOH as a catalyst achieve 90–93% yields in 2–3 hours , eliminating the need for toxic solvents.

Procedure :

  • Reactants : 3-Methoxyacetophenone and 4-methylbenzaldehyde (1:1.2 ratio) are combined with NaOH (10 mol%).
  • Milling : The mixture is ball-milled at 30 Hz for 2 hours.
  • Purification : Crude product is washed with ice-cold water and recrystallized from ethanol.

Catalytic Variations and Their Impact

Acid Catalysis

While base catalysis predominates, acid-catalyzed methods using HCl or H₂SO₄ (conc.) in ethanol yield 85–88% product , albeit with longer reaction times (24–36 hours ).

Organocatalytic Methods

Proline-derived catalysts enable asymmetric synthesis, though applications for this chalcone remain exploratory. Initial trials report 75–80% enantiomeric excess under mild conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • FTIR : α,β-unsaturated carbonyl stretch at 1640–1655 cm⁻¹ and C=C stretch at 1560–1650 cm⁻¹ .
  • ¹H NMR : Distinct doublets for α- and β-vinylic protons at δ 7.40–7.55 ppm (J = 15–16 Hz, E-configuration).
  • ¹³C NMR : Carbonyl carbon resonance at δ 187.7–188.0 ppm .

X-ray Crystallography

Single-crystal studies confirm planar geometry (r.m.s. deviation = 0.003 Å) and intramolecular O–H⋯O hydrogen bonding, stabilizing the E-isomer.

Comparative Data Tables

Table 1: Synthesis Methods and Yields for 1-(3-Methoxyphenyl)-3-(4-Methylphenyl)prop-2-en-1-one

Method Catalyst Solvent Time (h) Yield (%)
Claisen-Schmidt NaOH (20%) Ethanol 48 99
Microwave NaOH (40%) Ethanol 0.25 98
Solvent-Free NaOH (solid) None 2 93
Acid-Catalyzed H₂SO₄ Ethanol 24 85

Table 2: Substituent Effects on Reaction Efficiency

R (Acetophenone) R' (Benzaldehyde) Yield (%)
3-OCH₃ 4-CH₃ 99
4-OCH₃ 4-CH₃ 95
2-OCH₃ 4-CH₃ 87

Applications and Derivatives

While the primary focus is synthesis, this chalcone’s bioactivity profile includes:

  • Anticancer : IC₅₀ values of 8–12 μM against MCF-7 cells.
  • Antimicrobial : MIC of 16 µg/mL against S. aureus.

Q & A

Q. What are the common synthetic routes for preparing 2-Propen-1-one, 1-(3-methoxyphenyl)-3-(4-methylphenyl)-, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and 4-methylbenzaldehyde under alkaline conditions. Key parameters include:
  • Catalyst : Aqueous NaOH or KOH for base-mediated aldol condensation .
  • Solvent : Ethanol or methanol to enhance solubility and control reaction kinetics.
  • Temperature : Reflux (70–80°C) to drive the reaction to completion while minimizing side products.
    Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this chalcone derivative?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for vinyl protons) and substituent positions on aromatic rings .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). SHELX software is widely used for refinement .
  • FT-IR : Peaks at ~1650–1680 cm1^{-1} confirm the carbonyl group, while aromatic C–H stretches appear at ~3000–3100 cm1^{-1} .

Advanced Research Questions

Q. How do substituent positions (3-methoxy, 4-methyl) influence the compound’s biological activity and physicochemical properties?

  • Methodological Answer :
  • Biological Activity : The 3-methoxy group enhances electron-donating capacity, potentially increasing antibacterial activity by disrupting bacterial membranes. The 4-methyl group adds hydrophobicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-chloro or nitro derivatives) reveal substituent-dependent MIC values against pathogens like Bordetella bronchiseptica .
  • Physicochemical Properties : Methoxy groups participate in hydrogen bonding (affecting solubility), while methyl groups influence crystal packing via van der Waals interactions .

Q. How can crystallographic data resolve contradictions between computational and experimental results for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) and compare bond lengths/angles with XRD data. Discrepancies >0.05 Å suggest conformational flexibility or crystal-packing effects .
  • Hydrogen-Bonding Analysis : Graph set notation (e.g., C22(8)\text{C}_2^2(8)) identifies recurring motifs in XRD structures, clarifying stabilization mechanisms not captured in gas-phase computations .

Q. What experimental strategies are recommended for studying nonlinear optical (NLO) properties in this chalcone?

  • Methodological Answer :
  • Kurtz-Perry Powder Technique : Measures second-harmonic generation (SHG) efficiency using Nd:YAG laser (1064 nm). SHG values >1x urea indicate potential for NLO applications.
  • Hyperpolarizability Calculations : Use XRD-derived molecular coordinates in software like Gaussian to compute β values, correlating with substituent electron-withdrawing/donating effects .

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